![molecular formula C25H37NO B14500855 3-{[(4-Dodecylphenyl)methyl]amino}phenol CAS No. 63966-10-9](/img/structure/B14500855.png)
3-{[(4-Dodecylphenyl)methyl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Dodecylphenyl)methyl]amino}phenol is an organic compound that belongs to the class of phenols and amines It features a phenolic hydroxyl group and an amine group attached to a benzene ring, with a dodecylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Dodecylphenyl)methyl]amino}phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a dodecylphenylmethylamine is reacted with a phenol derivative under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Dodecylphenyl)methyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenolic ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
3-{[(4-Dodecylphenyl)methyl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mecanismo De Acción
The mechanism of action of 3-{[(4-Dodecylphenyl)methyl]amino}phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amine group can form ionic or covalent bonds with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-Methylphenyl)amino]phenol: Similar structure with a methyl group instead of a dodecyl group.
4-Aminophenol: Lacks the dodecylphenyl substituent but shares the phenolic and amine functional groups.
3-Aminophenol: Similar structure but without the dodecylphenyl substituent.
Uniqueness
This structural feature differentiates it from other phenolic amines and contributes to its specific chemical and biological activities .
Propiedades
Número CAS |
63966-10-9 |
|---|---|
Fórmula molecular |
C25H37NO |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
3-[(4-dodecylphenyl)methylamino]phenol |
InChI |
InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-22-16-18-23(19-17-22)21-26-24-14-12-15-25(27)20-24/h12,14-20,26-27H,2-11,13,21H2,1H3 |
Clave InChI |
NQFHZATUZBEBFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)CNC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


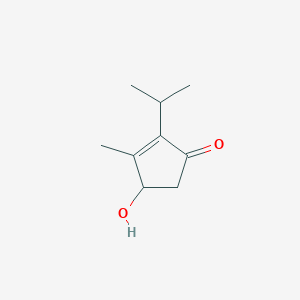

![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

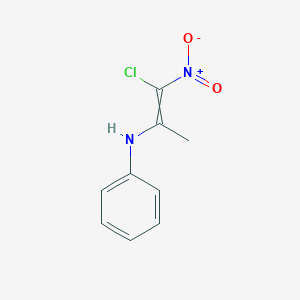
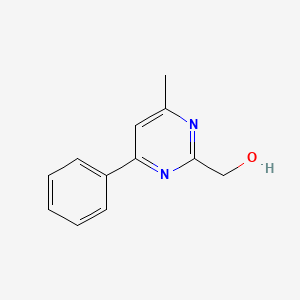



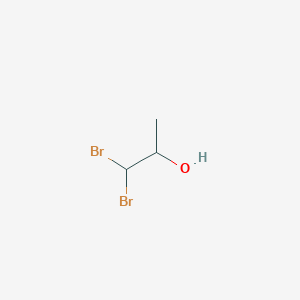
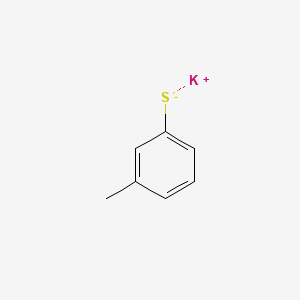


![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
